molecular formula C10H8N2 B8786062 2-Vinylquinoxaline CAS No. 77208-21-0

2-Vinylquinoxaline

Cat. No.: B8786062
CAS No.: 77208-21-0
M. Wt: 156.18 g/mol
InChI Key: XLHFQWCMIWOPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Vinylquinoxaline is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

77208-21-0

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-ethenylquinoxaline

InChI

InChI=1S/C10H8N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h2-7H,1H2

InChI Key

XLHFQWCMIWOPGG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dimethyl sulfate (1.07 ml, 11.3 mmol) was added dropwise, while maintaining the mixture temperature below 40° C., to a solution of amine (a) (2.6 g 11.3 mmol) in ethanol (3 ml). The thick mixture was diluted with water (15 ml) then triethylamine (1.13 ml) was added and the mixture heated for 2 hours on a water bath. After cooling the mixture was extracted with diethyl ether. The organic phase was dried over magnesium sulfate, concentrated to dryness and the residue was chromatographed on silica eluting with heptane-ethyl acetate (3-1) to give the product (1.16 g, 66%).
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
66%

Synthesis routes and methods II

Procedure details

Prepared in a similar manner to that described for Intermediate 2, replacing 2-vinylpyrazine with 2-vinylquinoxaline.* The product was purified by SPE using cyclohexane:ethylacetate (2:1 v/v) as eluent to provide the title compound as an oil. *{2-Vinylquinoxaline was synthesized from quinoxaline-2-carboxaldehyde using the procedure described in Intermediate 10 for 5-vinylpyrimidine}.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.